molecular formula C13H14N2O B10804777 2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one

2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one

Cat. No.: B10804777
M. Wt: 214.26 g/mol
InChI Key: IPQBVKLZYYDUBA-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one is a chemical compound based on the pyrimidinone scaffold, a structure of high significance in medicinal chemistry and pharmaceutical research . Pyrimidinone derivatives are recognized as key intermediates in the synthesis of active compounds and have been investigated for a wide range of therapeutic applications . Research on similar structures has shown that pyrimidinone cores can be developed into positive allosteric modulators for specific receptors, such as the M1 muscarinic acetylcholine receptor, which is a target for cognitive disorders . Other pyrimidinone derivatives have been explored as antagonists for the angiotensin II receptor, indicating potential in cardiovascular research . This specific derivative, featuring ethyl, methyl, and phenyl substituents, offers a versatile building block for researchers to develop structure-activity relationships and create novel bioactive molecules. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a precursor for further chemical synthesis, and in various biochemical screening assays. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-ethyl-4-methyl-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O/c1-3-11-14-9(2)12(13(16)15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

IPQBVKLZYYDUBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=O)N1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Comparison of Methods

MethodYield (%)Catalyst/ReagentConditionsAdvantagesLimitations
Biginelli Reaction60–70CeCl₃, HClReflux, 24hHigh regioselectivityLimited to 4(3H)-one formation
Alkylation50–60NaH, DMFRT, 12hFlexible substituent introductionRequires pre-synthesis of core
Microwave-Assisted70–80Zn130°C, 10minRapid reaction, high yieldRequires specialized equipment
Diketoester Condensation60–70LiHMDS, THF−78°C to refluxPrecise control over substituentsMulti-step process
Cyclocondensation50–60HClReflux, 4hSimple procedureLower yield

Key Challenges and Solutions

  • Regioselectivity : Ensuring the ketone forms at C4 instead of C2.

    • Solution : Use catalysts like CeCl₃ or LiHMDS to direct cyclization.

  • Low Yields in Alkylation : Poor nucleophilicity of C2.

    • Solution : Use polar aprotic solvents (DMF) and strong bases (NaH).

  • Side Reactions : Competing alkylation at other positions.

    • Solution : Optimize stoichiometry and reaction time .

Chemical Reactions Analysis

WAY-628644 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

WAY-628644 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

WAY-628644 exerts its effects by inhibiting the activity of p38α MAPK. This kinase is involved in the signaling pathways that regulate inflammatory responses and cell differentiation. By inhibiting p38α MAPK, WAY-628644 can modulate these cellular processes, making it a valuable tool in research focused on inflammation and related diseases .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key structural differences among pyrimidinone derivatives lie in substituent positions and electronic properties. Below is a comparative table:

Compound Name Substituents (Position) Molecular Formula Key Properties/Effects Reference
2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one 2-Ethyl, 6-Methyl, 5-Phenyl C₁₃H₁₄N₂O High lipophilicity; aromatic interactions -
5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone 5-Fluoro, 6-Hydroxy, 2-Methyl C₅H₅FN₂O₂ Enhanced polarity; potential H-bonding
2-Amino-6-methylpyrimidin-4(1H)-one 2-Amino, 6-Methyl C₅H₇N₃O Basic amine group; improved solubility
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-Chloro, 6-Trifluoromethyl C₅H₂ClF₃N₂O Strong electron-withdrawing effects
2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one 2-Biphenyl, 5-Hydroxy, 3-Methyl C₁₇H₁₄N₂O₂ Extended aromatic system; H-bond donor

Biological Activity

2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with ethyl, methyl, and phenyl substituents, which contribute to its unique chemical properties. It is synthesized through various methods, often involving the condensation of appropriate precursors under specific conditions to yield the desired pyrimidine derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using the Sulforhodamine B assay have shown that it effectively inhibits the growth of several human cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical cancer)10.5
A549 (Lung cancer)12.3
MCF-7 (Breast cancer)15.0

These results indicate that this compound may serve as a promising lead compound for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown moderate antibacterial and antifungal activities against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Case Studies

  • In Vivo Efficacy in Cancer Models : A study evaluated the in vivo efficacy of this compound in mouse models of cancer. The compound demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer drug.
  • Autoimmune Disease Models : The compound has also been tested for its ability to inhibit p38 MAP kinase, a target involved in inflammatory responses. In an adjuvant-induced arthritis model, it significantly reduced cytokine production (IL-1β, TNFα), suggesting its utility in treating autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives like this compound is influenced by their structural features. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity against specific biological targets. Ongoing SAR studies aim to optimize these compounds for better efficacy and reduced side effects.

Q & A

Q. How can Structure-Activity Relationship (SAR) studies enhance pharmacological profiles?

  • Methodological Answer : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) and test bioactivity. For example, fluorinated analogs in thiadiazolo-pyrimidinones exhibited enhanced antifungal activity, guiding SAR development .

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